molecular formula C7H8BrNO B2401827 5-Bromo-1,3-dimethyl-2-pyridone CAS No. 51417-13-1

5-Bromo-1,3-dimethyl-2-pyridone

Cat. No.: B2401827
CAS No.: 51417-13-1
M. Wt: 202.051
InChI Key: UEHHXNZKBMALIY-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-2-pyridone is a heterocyclic organic compound with the molecular formula C₇H₈BrNO. It is a derivative of 2-pyridone, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atoms at the 1 and 3 positions are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethyl-2-pyridone typically involves the bromination of 1,3-dimethyl-2-pyridone. One common method is the reaction of 1,3-dimethyl-2-pyridone with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds via electrophilic substitution, where the bromine atom replaces the hydrogen atom at the 5-position of the pyridone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-2-pyridone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.

    Condensation Reactions: It can undergo condensation reactions with carbonyl compounds to form new heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Addition Reactions: Reagents such as alkyl halides or acyl chlorides are used, and the reactions are typically conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent.

    Condensation Reactions: These reactions often require the use of catalysts, such as acids or bases, and are carried out in solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1,3-dimethyl-2-pyridone derivatives, while addition reactions with alkyl halides can produce alkylated pyridone derivatives.

Scientific Research Applications

5-Bromo-1,3-dimethyl-2-pyridone has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for the synthesis of biologically active molecules.

    Material Science: It is employed in the design and synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological targets.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethyl-2-pyridone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridone ring play crucial roles in its binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2-pyridone: Lacks the bromine atom at the 5-position, resulting in different reactivity and biological activity.

    5-Chloro-1,3-dimethyl-2-pyridone: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

    5-Fluoro-1,3-dimethyl-2-pyridone: Contains a fluorine atom at the 5-position, which can significantly alter its reactivity and interactions with biological targets.

Uniqueness

5-Bromo-1,3-dimethyl-2-pyridone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-bromo-1,3-dimethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-9(2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHHXNZKBMALIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN(C1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51417-13-1
Record name 5-BROMO-1,3-DIMETHYLPYRIDIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 5-bromo-2-hydroxy-3-methyl pyridine A1 (1.000 g; 5.053 mmol) and potassium carbonate (1.397 g; 10.105 mmol) in DMF (5.000 ml) is carefully added iodomethane (0.346 ml; 5.558 mmol). The reaction mixture is stirred overnight (16 h) at room temperature. The reaction mixture is then quenched with 10% ammonia solution (10 ml) and 30 ml water is added. It is extracted with 3×50 ml EtOAc. The combined organic layer is dried with Na2SO4, filtered and concentrated under reduced pressure to afford the product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.397 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.346 mL
Type
reactant
Reaction Step Two

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